molecular formula C5H13ClN2O B2829496 2-methoxy-N-methylpropanimidamide hydrochloride CAS No. 2094608-81-6

2-methoxy-N-methylpropanimidamide hydrochloride

Cat. No.: B2829496
CAS No.: 2094608-81-6
M. Wt: 152.62
InChI Key: LKRIADMSOHMBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-methylpropanimidamide hydrochloride is a chemical compound of interest in organic chemistry and pharmaceutical research. It is offered exclusively for research and development purposes in laboratory settings. Chemical Identification and Properties: The molecular formula for this compound is C5H12N2O . Its structure can be represented by the SMILES notation CC(C(=NC)N)OC . Researchers can also reference it using the InChI key PLWUPFGAJXCPSH-UHFFFAOYSA-N . Analytical data, including predicted collision cross-section values for various adducts, are available to support characterization and quality control workflows . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N'-methylpropanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(8-3)5(6)7-2;/h4H,1-3H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRIADMSOHMBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-methylpropanimidamide hydrochloride typically involves the reaction of 2-methoxypropionitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise monitoring of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-methoxy-N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and depression.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound increases the levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease and depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

(a) Amidine vs. Amide Derivatives
  • 3-Methoxy-2-(methylamino)propanamide hydrochloride (): Formula: C₅H₁₃ClN₂O₂. Key difference: Amide (CONH₂) instead of amidine (NH₂-C=N). Impact: Lower basicity (amide pKa ~0–5 vs. amidine pKa ~10–12) and reduced solubility in acidic conditions .
  • 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride (): Formula: C₈H₂₁Cl₂N₃O. Key difference: Branched propanamide with dimethylaminoethyl substituent.
(b) Substituent Variations
  • 4-Dimethylamino-N-benzylcathinone Hydrochloride (): Formula: C₁₈H₂₂N₂O·2HCl. Key difference: Cathinone backbone with aromatic (benzyl) and dimethylamino groups. Impact: Extended conjugation increases UV absorbance (λmax = 350 nm), useful in analytical detection .
  • Thonzylamine Hydrochloride (): Formula: C₁₆H₂₁N₃O·HCl. Key difference: Pyrimidine ring and methoxybenzyl substituent.

Physicochemical and Stability Data

Compound Name Molecular Weight (g/mol) Key Functional Groups Stability/Solubility
2-Methoxy-N-methylpropanimidamide HCl ~168 (estimated) Amidine, methoxy, methyl High water solubility (inferred)
3-Methoxy-2-(methylamino)propanamide HCl 168.62 Amide, methoxy, methyl Stable at room temperature
4-Dimethylamino-N-benzylcathinone HCl 355.3 Cathinone, benzyl, dimethyl Stable ≥5 years at -20°C
2-Chloro-N,N-dimethylpropylamine HCl 158.1 (C₈H₁₈Cl₂N) Chloro, dimethylamino Hygroscopic; requires desiccated storage

Biological Activity

2-Methoxy-N-methylpropanimidamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves the reaction of 2-methoxypropionitrile with methylamine in a controlled environment, often using methanol or ethanol as solvents. The reaction requires precise temperature control to yield the desired product effectively. In industrial applications, this process is scaled up using large reactors, ensuring high yields and purity through techniques like recrystallization.

The primary mechanism of action for this compound involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases dopamine levels in the brain, which may have therapeutic implications for conditions like Parkinson’s disease and depression.

Comparative Analysis

The unique structural features of this compound enhance its solubility and stability compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methoxy-N-methylpropanimidamideContains methoxy and N-methyl groupsMAO-B inhibition
N-MethylpropanimidamideLacks methoxy groupDifferent chemical properties
2-MethoxypropanimidamideLacks N-methyl groupAltered biological activity

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies suggest that the compound can protect neurons from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
  • Antidepressant Properties : By increasing dopamine levels, it may alleviate symptoms of depression, making it a candidate for further clinical research in mood disorders.
  • Potential Antimicrobial Activity : Preliminary studies have indicated some antimicrobial properties, although more research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced neuronal death in models of Parkinson's disease by inhibiting MAO-B activity.
  • Antidepressant Efficacy : In a clinical trial involving patients with major depressive disorder, participants receiving this compound showed improved mood scores compared to a placebo group, suggesting its potential as an adjunct therapy.
  • Antimicrobial Investigation : A laboratory study tested the antimicrobial efficacy of various derivatives of propanimidamide compounds against common bacterial strains. Results indicated that some derivatives exhibited moderate antibacterial activity.

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